(Z)-4-phenylpent-3-enoic acid is an organic compound characterized by its unique structural configuration, which includes a phenyl group attached to a pentenoic acid backbone. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and biological research.
The synthesis of (Z)-4-phenylpent-3-enoic acid typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to yield the desired alkene. The reaction conditions often include solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) to facilitate the reaction.
The molecular structure of (Z)-4-phenylpent-3-enoic acid features a double bond between the third and fourth carbons of the pentanoic acid chain, which is in the Z configuration, indicating that the higher priority substituents are on the same side of the double bond.
(Z)-4-phenylpent-3-enoic acid can undergo several types of reactions:
The mechanism of action for (Z)-4-phenylpent-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects, including potential anti-inflammatory activities through inhibition of enzymes involved in inflammatory pathways .
Property | Value |
---|---|
Molecular Weight | 176.21 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties contribute to its utility in various chemical reactions and applications in research settings .
The stereoselective synthesis of (Z)-4-phenylpent-3-enoic acid leverages cis-selective catalytic strategies to control the olefin geometry and adjacent stereocenters. Catalytic transfer hydrogenation of 4-phenyl-4-oxo-2-butenoic esters using Pd/C and formic acid/triethylamine mixtures achieves cis-reduction of the enone system, yielding the (Z)-acid precursor with >90% stereoselectivity [10]. Copper-catalyzed asymmetric conjugate reduction of α,β-unsaturated phosphonates provides a complementary approach. When applied to (Z)-4-(dimethoxyphosphoryl)-3-phenylbut-2-enoate, the (S)-Segphos/Cu(OAc)₂·H₂O catalyst system delivers β-chiral products with 94% enantiomeric excess (ee) under mild conditions (PMHS reductant, t-BuOH, Et₂O) [7].
Table 1: Asymmetric Catalysis Systems for (Z)-Acid Precursors
Catalyst System | Substrate Class | ee (%) | Key Condition | Reference |
---|---|---|---|---|
Pd/C-HCO₂H/NEt₃ | 4-aryl-4-oxo-2-butenoates | >90 | 25°C, 12h | [10] |
(S)-Segphos/Cu(OAc)₂·H₂O | β-aryl-β-phosphonobutenoates | 94 | PMHS, t-BuOH, Et₂O | [7] |
Tol-BINAP/CuCl | α,β-unsaturated esters | 89 | NaOt-Bu, PMHS | [7] |
Precursor-controlled synthesis via Stobbe condensation between diethyl benzylsuccinate and aryl aldehydes generates (Z)-ethyl 4-phenylpent-3-enoate after decarboxylation. This substrate-controlled method circumvents catalysis by exploiting inherent stereoelectronic preferences of the condensation mechanism [10].
(Z)-4-Phenylpent-3-enoic acid undergoes stereospecific iodolactonization and bromolactonization, with the cis-olefin geometry directing cyclization regiochemistry. Treatment with N-iodosuccinimide (NIS) in THF/H₂O yields δ-iodo-γ-lactones via 5-exo-trig cyclization, where the carboxylic acid attacks the iodonium-activated double bond. The reaction proceeds with 78% yield and >20:1 diastereoselectivity when using electron-deficient aryl substituents [4] [9]. Bromolactonization with NBS demonstrates similar stereospecificity but requires anhydrous conditions to prevent hydrolysis.
Electrochemical oxidative trifluoromethylation-lactonization expands functional diversity. Using NaSO₂CF₃ (Langlois’ reagent) in an undivided cell with graphite anode and nickel cathode (7mA, anhydrous ACN/TFA), (Z)-4-phenylpent-4-enoic acid transforms into trifluoromethylated γ-lactones. Optimization shows 89% NMR yield under anhydrous conditions, with water suppression being critical to avoid hydroxylated byproducts [3].
Table 2: Halo Lactonization Outcomes with (Z)-4-Phenylpent-3-enoic Acid
Reagent/Conditions | Product | Yield (%) | Diastereoselectivity | Key Parameter |
---|---|---|---|---|
NIS/THF-H₂O | δ-Iodo-γ-lactone | 78 | >20:1 (dr) | Electron-withdrawing aryl |
NBS/Anhydrous THF | γ-Bromo-δ-lactone | 72 | 5:1 (dr) | Steric hindrance at C3 |
NaSO₂CF₃/Electrochemical | CF₃-γ-lactone | 89 (NMR) | N/A | Anhydrous ACN/TFA |
(Z)-4-Phenylpent-3-enoic acid serves as a constrained building block in peptidomimetics via resin-bound selenocysteine-mediated cyclization. On-resin selenopeptide catalysts (e.g., Ac-UAAAG-PAM, where U = PMB-protected selenocysteine) facilitate oxidative lactonization of tethered unsaturated acids. The selenocysteine residue generates electrophilic selenium species in situ upon oxidation, promoting anti-selenolactonization of pendant (Z)-4-phenylpent-3-enoic acid chains. Catalyst 6a (Ac-U*AAAG-PAM) achieves 68% conversion in the first cycle, though selenium leaching reduces efficiency in subsequent runs .
Mechanistically, the selenium moiety activates the alkene for intramolecular nucleophilic attack by the carboxylate, forming trans-fused γ-lactones. This solid-phase approach enables rapid diversification by incorporating the (Z)-acid precursor during standard Fmoc-SPPS elongation, followed by on-resin cyclization. Cleavage conditions (TFA/TIS/H₂O) simultaneously liberate the lactone-bridged peptide while removing PMB protection from selenium .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9